![molecular formula C12H11N3OS B3208798 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 105316-79-8](/img/structure/B3208798.png)
6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
The compound “6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one” is a type of 2-aminothiazole derivative . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Scientific Research Applications
Antimicrobial Agent
The compound has shown promising results as an antimicrobial agent. It has been found to be effective against multidrug-resistant strains of bacteria . Specifically, it has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Agent
In addition to its antibacterial properties, the compound has also demonstrated antifungal activity. It has shown significant inhibitory potential against Candida glabrata and Candida albicans .
Anti-HIV Agent
The compound has been utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
Antioxidant
The compound has shown potential as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitumor Agent
The compound has been used in the synthesis of heterocyclic analogues with promising therapeutic roles as antitumor agents . This suggests potential applications in cancer treatment.
Anthelmintic Agent
The compound has been used in the synthesis of heterocyclic analogues with promising therapeutic roles as anthelmintic agents . Anthelmintic agents are drugs that are used to treat infections with parasitic worms.
Anti-inflammatory & Analgesic Agent
The compound has been used in the synthesis of heterocyclic analogues with promising therapeutic roles as anti-inflammatory and analgesic agents . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Mechanism of Action
Target of Action
The primary target of the compound “6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one” is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, forming a complex that inhibits the enzyme’s activity . This inhibition disrupts the synthesis of peptidoglycan, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase, the compound prevents the formation of peptidoglycan cross-links. This disruption leads to a weakened bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .
Result of Action
The compound exhibits significant antibacterial potential . It has shown effectiveness against both gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli . The compound also exhibits antifungal potential against Candida glabrata and Candida albicans .
properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-12-15-10(6-17-12)8-1-3-9-7(5-8)2-4-11(16)14-9/h1,3,5-6H,2,4H2,(H2,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDMXJQMOVVRFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
105316-79-8 | |
Record name | 6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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